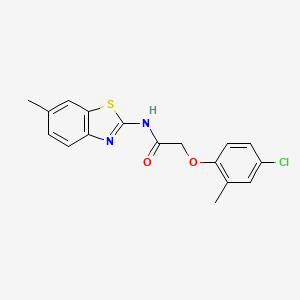

4-(acetylamino)phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, some N- (5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The signals of two C=O groups of the thiazolidine ring for the 2- (2,4-dioxothiazolidin-5-ylilidene)acetic acid derivatives were visible at δ 166.3–166.5 ppm and 169.2–169.4 ppm ranges correspondingly .Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Aplicaciones Científicas De Investigación

Anticancer and Antibacterial Properties

4-(Acetylamino)phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate derivatives have demonstrated significant potential in anticancer and antibacterial applications. Research indicates that these compounds exhibit moderate to strong activity against various cancer cell lines and bacterial strains, making them valuable in the development of new therapeutic agents. For instance, derivatives like thiadiazole have shown good anticancer activity along with antibacterial properties and are less toxic, which is crucial for their pharmacokinetic mechanism (Karthikeyan et al., 2017). Similarly, other studies have synthesized and evaluated thiazolidinone derivatives, confirming their anticancer and antibacterial activities (Mabkhot et al., 2019); (Trotsko et al., 2018).

Antioxidant Properties

These compounds have also been explored for their antioxidant properties. Research involving the synthesis of new derivatives has found that some exhibit promising antioxidant activities. This indicates a potential role in combating oxidative stress-related diseases (Gouda & Abu-Hashem, 2011); (Saied et al., 2019).

Binding Characteristics with Human Serum Albumin

The binding characteristics of these derivatives with human serum albumin (HSA) are of significant interest due to their implications in drug delivery and pharmacokinetics. Studies have investigated the binding kinetics and molecular interactions, providing insights into how these compounds can be effectively utilized in therapeutic applications (Karthikeyan et al., 2017).

Molecular Modelling and Computational Studies

Computational studies and molecular modelling have played a crucial role in understanding the interactions and binding modes of these compounds. These studies are essential for the rational design of drugs and for predicting their behavior in biological systems. The research encompasses the synthesis and computational analysis of various derivatives, providing valuable data for their potential use as therapeutic agents (Ali et al., 2012).

Dyeing Properties and Optical Spectroscopy

Additionally, these compounds have been studied for their dyeing properties and optical spectroscopy, suggesting their utility in materials science and chemical engineering. The research includes the synthesis of reactive dyes with thiazolidinon-4-one nucleus and their application in dyeing various fabrics (Ayalew et al., 2014). Optical spectroscopy studies have also been conducted to evaluate the electronic properties of derivatives, which is crucial for understanding their potential applications in various fields (Yang et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity, making them a focus of research . Developing multifunctional drugs and improving their activity should be a focus of future research . The detailed description of the existing modern standards in the field may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

Propiedades

IUPAC Name |

(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-7(16)14-8-2-4-9(5-3-8)20-11(17)6-10-12(18)15-13(19)21-10/h2-5,10H,6H2,1H3,(H,14,16)(H,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMPCMBAQQCJGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)CC2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5564299.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564316.png)

![3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564334.png)

![9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564342.png)

![ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5564355.png)

![3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5564368.png)

![N-(3-chlorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5564381.png)